molecular formula C18H17N8NaO7S3 B7781581 CID 5362014

CID 5362014

Cat. No. B7781581
M. Wt: 576.6 g/mol
InChI Key: YOBPSXOHCHDCMU-IXIFSOOLSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

CID 5362014 is a useful research compound. Its molecular formula is C18H17N8NaO7S3 and its molecular weight is 576.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 5362014 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 5362014 including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis of CID 5362014 can be achieved through a multi-step process involving the reaction of several starting materials.

Starting Materials
4-chloro-2-nitrophenol, 2-amino-5-chlorobenzonitrile, Sodium hydroxide, Hydrochloric acid, Sodium carbonate, Ethanol, Wate

Reaction
Step 1: 4-chloro-2-nitrophenol is reacted with sodium hydroxide in ethanol to form 4-chloro-2-nitrophenolate., Step 2: 2-amino-5-chlorobenzonitrile is reacted with hydrochloric acid in ethanol to form 2-amino-5-chlorobenzoic acid., Step 3: The 4-chloro-2-nitrophenolate and 2-amino-5-chlorobenzoic acid are reacted together in ethanol to form 2-(4-chloro-2-nitrophenoxy)-5-chlorobenzoic acid., Step 4: The 2-(4-chloro-2-nitrophenoxy)-5-chlorobenzoic acid is reacted with sodium carbonate in water to form CID 5362014.

properties

IUPAC Name

sodium;(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-5,6-dioxo-1H-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N8O7S3.Na/c1-25-18(22-12(28)13(29)23-25)36-4-6-3-34-15-9(14(30)26(15)10(6)16(31)32)21-11(27)8(24-33-2)7-5-35-17(19)20-7;/h5,9,15H,3-4H2,1-2H3,(H2,19,20)(H,21,27)(H,23,29)(H,31,32);/q;+1/p-1/b24-8+;/t9-,15-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOBPSXOHCHDCMU-IXIFSOOLSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=O)C(=O)N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=NC(=O)C(=O)N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N/OC)/C4=CSC(=N4)N)SC2)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N8NaO7S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

576.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 5362014

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